Cas no 101395-72-6 (2-(5-methyl-1H-pyrazol-1-yl)ethan-1-amine)
101395-72-6 structure
Product Name:2-(5-methyl-1H-pyrazol-1-yl)ethan-1-amine
CAS No:101395-72-6
MF:C6H11N3
MW:125.171640634537
MDL:MFCD05053631
CID:1075174
PubChem ID:3157298
Update Time:2025-04-20
2-(5-methyl-1H-pyrazol-1-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-Methyl-1H-pyrazol-1-yl)ethanamine
- 2-(5-METHYL-PYRAZOL-1-YL)-ETHYLAMINE
- 1-(2-Aminoathyl)-5-methyl-pyrazol
- 1H-Pyrazole-1-ethanamine, 5-methyl-
- 2-(5-methylpyrazolyl)ethylamine
- AC1MKHHY
- ACMC-20dvt5
- SureCN1822155
- AKOS B023879
- TIMTEC-BB SBB009660
- ART-CHEM-BB B023879
- ASINEX-REAG BAS 08209383
- 2-(5-methyl-1H-pyrazol-1-yl)ethan-1-amine
- AKOS000312126
- 2-(5-methylpyrazol-1-yl)ethanamine
- 2-(5-methylpyrazol-1-yl)ethyl amine
- STK346873
- 101395-72-6
- VS-09741
- EN300-230171
- CS-0282024
- BBL030322
- HMS1704F11
- 2-(5-methyl-pyrazol-1-yl)-ethylamine, AldrichCPR
- DB-113787
- SCHEMBL1822155
- BEA39572
- DTXSID30390108
-
- MDL: MFCD05053631
- Inchi: 1S/C6H11N3/c1-6-2-4-8-9(6)5-3-7/h2,4H,3,5,7H2,1H3
- InChI Key: PWGUGJCHHQGZGX-UHFFFAOYSA-N
- SMILES: N1(C(C)=CC=N1)CCN
Computed Properties
- Exact Mass: 125.09543
- Monoisotopic Mass: 125.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 84.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- PSA: 43.84
- LogP: 0.85050
2-(5-methyl-1H-pyrazol-1-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM133701-1g |
2-(5-methyl-1H-pyrazol-1-yl)ethan-1-amine |
101395-72-6 | 95% | 1g |
$336 | 2021-08-05 | |
| Chemenu | CM133701-1g |
2-(5-methyl-1H-pyrazol-1-yl)ethan-1-amine |
101395-72-6 | 95% | 1g |
$377 | 2023-02-19 | |
| Alichem | A049005874-1g |
2-(5-Methyl-1H-pyrazol-1-yl)ethanamine |
101395-72-6 | 95% | 1g |
$357.00 | 2022-04-03 | |
| Enamine | EN300-230171-0.05g |
2-(5-methyl-1H-pyrazol-1-yl)ethan-1-amine |
101395-72-6 | 95% | 0.05g |
$94.0 | 2024-06-20 | |
| Enamine | EN300-230171-0.1g |
2-(5-methyl-1H-pyrazol-1-yl)ethan-1-amine |
101395-72-6 | 95% | 0.1g |
$140.0 | 2024-06-20 | |
| Enamine | EN300-230171-0.25g |
2-(5-methyl-1H-pyrazol-1-yl)ethan-1-amine |
101395-72-6 | 95% | 0.25g |
$200.0 | 2024-06-20 | |
| Enamine | EN300-230171-0.5g |
2-(5-methyl-1H-pyrazol-1-yl)ethan-1-amine |
101395-72-6 | 95% | 0.5g |
$374.0 | 2024-06-20 | |
| Enamine | EN300-230171-1.0g |
2-(5-methyl-1H-pyrazol-1-yl)ethan-1-amine |
101395-72-6 | 95% | 1.0g |
$499.0 | 2024-06-20 | |
| Enamine | EN300-230171-2.5g |
2-(5-methyl-1H-pyrazol-1-yl)ethan-1-amine |
101395-72-6 | 95% | 2.5g |
$978.0 | 2024-06-20 | |
| Enamine | EN300-230171-5.0g |
2-(5-methyl-1H-pyrazol-1-yl)ethan-1-amine |
101395-72-6 | 95% | 5.0g |
$1448.0 | 2024-06-20 |
2-(5-methyl-1H-pyrazol-1-yl)ethan-1-amine Related Literature
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
101395-72-6 (2-(5-methyl-1H-pyrazol-1-yl)ethan-1-amine) Related Products
- 17629-26-4(1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk
SunaTech Inc.
Gold Member
CN Supplier
Reagent